D-Homoserine

概要

説明

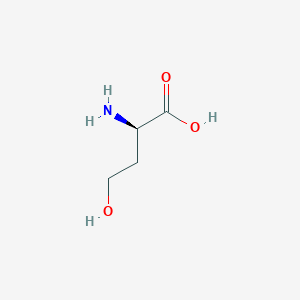

D-Homoserine, also known as ®-2-Amino-4-hydroxybutanoic acid, is a non-proteinogenic amino acid. It is an enantiomer of L-Homoserine and plays a significant role in various biochemical processes. This compound is structurally similar to serine but contains an additional methylene group in its backbone. This compound is involved in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine .

準備方法

Synthetic Routes and Reaction Conditions: D-Homoserine can be synthesized through several methods. One common approach involves the reduction of ethyl bromoacetates with lithium aluminum hydride (LiAlH4) or lithium aluminum deuteride (LiAlD4), followed by reaction with dihydropyran to form the corresponding tetrahydropyranyl ethers. These ethers undergo nucleophilic substitution with the sodium salt of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce this compound. The fermentation process is optimized to maximize yield and purity, making it suitable for large-scale production .

化学反応の分析

Oxidation to Homoserine Lactone

D-Homoserine undergoes oxidation to form homoserine lactone , a cyclic ester pivotal in bacterial quorum sensing and synthetic chemistry. Key conditions and outcomes include:

-

Mechanistic Insight : Acidic conditions protonate the hydroxyl group, facilitating intramolecular esterification. Enzymatic pathways involve NAD(P)H-dependent dehydrogenases, as observed in Sulfolobus tokodaii .

Reduction to Homoserinol

This compound is reduced to homoserinol (4-amino-1,2-butanediol), a precursor for chiral synthons:

| Reaction Conditions | Reducing Agents | Product Yield | Reference |

|---|---|---|---|

| Borane-THF complex | BH₃·THF, 0°C, 2 hours | 78% | |

| Catalytic hydrogenation | H₂, Pd/C, 25°C | 65% |

-

Key Finding : Borane-mediated reduction selectively targets the carboxyl group, preserving the amino group .

Substitution Reactions

This compound participates in nucleophilic substitution to form derivatives for drug discovery:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Amide bond formation | EDCl/HOBt, DMF, RT | N-Acyl homoserine | 81% | |

| Alkylation | Alkyl halides, K₂CO₃ | O-Alkyl homoserine | 70% |

-

Application : Substituted derivatives like N-(1,3-benzodioxol-5-yl)hexanamide exhibit quorum-sensing inhibition (IC₅₀ = 2.3 µM) .

Lactone Ring-Opening Reactions

Homoserine lactone derivatives react with nucleophiles (e.g., amines, alcohols):

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Homoserine lactone-HCl | NH₃, H₂O | This compound amide | 88% | |

| 3-Oxo-dodecanoyl lactone | HOCl, pH 8.3 | Deactivated lactone | 100% |

-

Notable Observation : Halogenation (e.g., HOCl) disrupts lactone bioactivity, critical for neutralizing bacterial signaling molecules .

Enzymatic Transformations

This compound serves as a substrate in biosynthetic pathways:

| Enzyme | Reaction | Kinetic Parameter (Kₘ) | Reference |

|---|---|---|---|

| Homoserine dehydrogenase | L-Homoserine → Threonine | 0.8 mM (NADH) | |

| Homoserine kinase | ATP-dependent phosphorylation | 1.2 mM |

-

Regulation : Disulfide bond formation in Sulfolobus tokodaii HSD modulates enzyme activity (2.5-fold activation with DTT) .

Oxidative Conversion to Aspartic Acid

This compound is oxidized to aspartic acid under mild conditions:

| Oxidizing System | Conditions | Yield | Reference |

|---|---|---|---|

| TEMPO/BAIB | CH₃CN/H₂O, 0°C, 2 hours | 85% | |

| NaOCl/KBr | pH 8.3, 25°C, 1 hour | 90% |

科学的研究の応用

作用機序

D-Homoserine exerts its effects through various biochemical pathways:

類似化合物との比較

L-Homoserine: The enantiomer of D-Homoserine, involved in similar biochemical pathways but with different stereochemistry.

Serine: A structurally similar amino acid with one less methylene group.

Threonine: An isomer of homoserine with a different arrangement of functional groups.

Uniqueness of this compound: this compound is unique due to its specific role in bacterial metabolism and quorum sensing. Unlike its L-enantiomer, this compound is not commonly found in proteins but is crucial in the synthesis of bacterial polysaccharides and biofilm formation .

生物活性

D-Homoserine, an amino acid derivative, has garnered attention in recent research due to its biological activities and potential applications in various fields, including plant biology and microbiology. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different organisms, and relevant research findings.

Overview of this compound

This compound is a stereoisomer of homoserine, which is involved in various metabolic pathways. It is primarily recognized for its role in bacterial quorum sensing (QS) and as a signaling molecule in plant responses to microbial interactions.

-

Quorum Sensing Modulation :

- This compound plays a role in the QS systems of Gram-negative bacteria. It is involved in the synthesis of N-acyl homoserine lactones (AHLs), which are critical for bacterial communication and coordination of group behaviors such as biofilm formation and virulence .

- Studies have shown that this compound can influence the production of AHLs, thereby affecting bacterial population dynamics and behavior .

-

Plant Growth Regulation :

- Research indicates that this compound can elicit significant growth responses in plants such as Arabidopsis thaliana and Medicago truncatula. These responses are dependent on the concentration and stereochemistry of the compound .

- The compound has been shown to induce a biphasic growth response, where low concentrations promote growth while high concentrations inhibit it .

Plant Responses to this compound

A systematic analysis of plant responses to this compound revealed that it acts similarly to other AHLs in modulating root elongation. In experiments conducted with A. thaliana, seedlings exposed to varying concentrations of this compound exhibited significant changes in root length, demonstrating its potential as a growth regulator .

| Concentration (μM) | Root Length Response |

|---|---|

| 0.1 | Increased |

| 100 | Decreased |

This biphasic response suggests that this compound may serve as a signaling molecule that influences plant growth depending on environmental conditions.

Bacterial Quorum Sensing Studies

In microbial studies, this compound's role in QS was highlighted through experiments with Vibrio fischeri and Burkholderia cepacia. The production of D-N-acyl homoserine lactones was observed, indicating that these compounds can be synthesized in significant amounts under specific growth conditions .

| Bacterial Species | AHL Produced | Concentration Observed |

|---|---|---|

| Vibrio fischeri | D-N-hexanoyl lactone | High |

| Burkholderia cepacia | D-N-octanoyl lactone | Moderate |

These findings underscore the importance of this compound in microbial communication and its potential as a target for controlling bacterial behaviors.

特性

IUPAC Name |

(2R)-2-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUYVFTDYCKQA-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209022 | |

| Record name | D-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-21-0 | |

| Record name | D-Homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Homoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSERINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VK5MQ3TVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: D-homoserine is involved in both peptidoglycan and biofilm metabolism in bacteria like Escherichia coli. [] Research has shown that the enzyme YgeA acts as an amino acid racemase, converting L-homoserine to this compound. [] This conversion appears crucial, as YgeA-deficient E. coli strains exhibit impaired growth and reduced biofilm formation. []

A: While this compound itself isn't directly involved, its derivative, N-(3-hydroxybutyryl)-D-homoserine lactone (HAI-1), acts as a crucial autoinducer in Vibrio harveyi. [] HAI-1, along with AI-2 and CAI-1, regulates various functions like bioluminescence, exoproteolytic activity, and biofilm formation in a density-dependent manner. []

A: Yes, this compound serves as a valuable precursor in chemical synthesis. For instance, it's a key starting material in the production of the antibiotic Nocardicin A. [, ] Additionally, this compound can be chemically converted to L-methionine, D-methionine, or mixtures of both isomers. []

A: Several methods exist for this compound production. Microbial resolution of DL-homoserine using Arthrobacter nicotinovorans strain 2-3 offers a biological route. [] Alternatively, enzymatic approaches utilizing L-amino acid oxidase with broad substrate specificity from sources like Rhodococcus sp. AIU Z-35-1 can efficiently generate this compound from a racemic mixture. [] Chemical synthesis from L-aspartic acid, via β-methyl D-aspartate, is another viable option. []

A: this compound has been identified as a unique component in the O-antigen of Acinetobacter lwoffii EK30A. [] In this bacterium, this compound is N-linked to 4-amino-4,6-dideoxy-d-glucose (Qui4N) and can be N-acetylated or acylated with (S)-3-hydroxybutanoyl groups. [] This discovery highlights the diverse roles D-amino acids can play in bacterial polysaccharide structures.

A: Research indicates that N-acyl homoserine lactone analogs, structurally similar to this compound derivatives, can modulate the RhlI quorum sensing signal synthase in Pseudomonas aeruginosa. [] Long-chain, unsubstituted acyl-D-homoserine lactones and acyl-D-homocysteine thiolactones demonstrate inhibitory effects on RhlI, while some 3-oxoacyl-chain counterparts activate the enzyme. [] This suggests potential for developing targeted quorum sensing modulators based on this compound analogs.

ANone: this compound, with the IUPAC name (2R)-2-amino-4-hydroxybutanoic acid, possesses the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol. While the provided research doesn't delve into specific spectroscopic data for this compound, techniques like NMR spectroscopy and mass spectrometry are commonly employed for structural characterization of amino acids.

A: Yes, this compound can be incorporated into peptides, as exemplified by the tripeptide glyoxpeptide produced by Xenorhabdus. [] This peptide, composed of β-D-homoserine, α-hydroxyglycine, and L-valine, demonstrates the potential of this compound as a building block for natural and synthetic peptides with potentially unique properties. []

A: Research has identified a novel D-amino acid aminotransferase (TM0831) in the hyperthermophile Thermotoga maritima that exhibits activity towards this compound. [] TM0831 displays high specific activity with this compound as an amino donor, primarily utilizing 2-oxoglutarate as the acceptor. [] This discovery sheds light on the metabolic pathways involving this compound in extremophiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。